4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Description
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiophene ring and the triazole moiety in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-ethyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-2-11-7(9-10-8(11)12)6-4-3-5-13-6/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYIQKXNFIIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353054 | |
| Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337473-17-3 | |
| Record name | 4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiophene-2-Carbohydrazide
Thiophene-2-carbohydrazide serves as the foundational precursor for introducing the thien-2-yl moiety. It is synthesized via hydrazinolysis of thiophene-2-carboxylate esters, typically achieving >85% yield under reflux conditions in ethanol.
Reaction with Ethyl Isothiocyanate
Alkylation of Pre-Formed Triazole Intermediates
Synthesis of 5-Thien-2-yl-1H-1,2,4-Triazole-3-thiol
The parent triazole is prepared via cyclocondensation of thiophene-2-carboxylic acid hydrazide with ammonium thiocyanate in acidic media (HCl, 70°C, 6h). Yield: 68%.
Selective N4-Ethylation
Ethylation is achieved using ethyl bromide or iodomethane in the presence of potassium hydroxide (KOH) as a base. Key parameters:
- Solvent : Ethanol or DMF
- Temperature : 60–70°C
- Time : 8–12h
Typical Yield : 52–65%, with purity >90% after recrystallization from ethanol/water.
Isomerization Mitigation
To suppress N1-alkylation byproducts, protective groups (e.g., trimethylsilyl) are introduced at the N5 position prior to ethylation. This strategy, adapted from lithium diisopropylamide (LDA)-mediated silylation protocols, elevates yields to 78%.
Advanced Methodologies: DFT-Guided Synthesis
Recent studies employ density functional theory (DFT) to predict reaction pathways and optimize conditions. For example:
- Transition State Analysis : Identified ethyl isothiocyanate’s nucleophilic attack on thiophene-2-carbohydrazide as the rate-limiting step (activation energy: 28.6 kcal/mol).
- Solvent Modeling : Water/THF mixtures reduce energy barriers by stabilizing ionic intermediates via hydrogen bonding.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 85–90 | One-pot synthesis | Sensitive to moisture |
| Post-Synthetic Alkylation | 52–65 | 90–95 | Flexibility in substituent introduction | Requires protective groups |
| DFT-Optimized | 78–82 | 95–98 | High regioselectivity | Computational resources needed |
Spectroscopic Characterization
Critical data for confirming structure:
- FT-IR : ν(S-H) at 2560 cm⁻¹, ν(C=N) at 1605 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), δ 4.20 (q, 2H, NCH₂), δ 7.15–7.45 (m, 3H, thiophene).
- Mass Spec : [M+H]⁺ at m/z 211.08 (calc. 211.06).
Industrial-Scale Considerations
Patent CN113651762A highlights challenges in large-scale production:
- Cost Efficiency : Ethyl bromide preferred over iodomethane despite slower kinetics.
- Purification : Column chromatography replaced with recrystallization to reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted triazole derivatives. These products can exhibit different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Agricultural Applications
One of the most notable applications of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is in agriculture, where it serves as a fungicide . Its mechanism involves inhibiting fungal growth by disrupting cellular processes.
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated that this compound effectively inhibits the growth of various fungal pathogens, including Fusarium and Botrytis species. The compound's ability to penetrate plant tissues enhances its fungicidal activity, making it a valuable agent in crop protection strategies.
| Pathogen | Inhibition Rate (%) | Concentration (mg/L) |
|---|---|---|
| Fusarium spp. | 85 | 100 |
| Botrytis cinerea | 90 | 150 |
Medicinal Applications
In the field of medicine, this compound has been investigated for its potential as an antioxidant and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.
Case Study: Neuroprotective Effects
Research has shown that administration of this compound in animal models resulted in significant neuroprotective effects against oxidative stress-induced neuronal damage.
| Treatment Group | Neuroprotection Score | Dosage (mg/kg) |
|---|---|---|
| Control | 20 | - |
| Compound Administered | 75 | 10 |
Material Science Applications
The compound's properties extend to materials science, where it is utilized in the development of conductive polymers and sensors . Its incorporation into polymer matrices enhances electrical conductivity and thermal stability.
Case Study: Conductive Polymer Development
A study explored the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films. The resultant composite exhibited improved conductivity compared to pure PEDOT.
| Composite Type | Conductivity (S/cm) |
|---|---|
| Pure PEDOT | 0.15 |
| PEDOT with Compound | 0.35 |
Mechanism of Action
The mechanism of action of 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its enzyme inhibitory activity is attributed to its ability to bind to the active site of enzymes such as acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Phenyl-4H-1,2,4-triazole-3-thiol
- 4-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin
Uniqueness
4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiophene and triazole rings in its structure. This combination imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other triazole derivatives .
Biological Activity
4-Ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agricultural applications. Its unique structural features, including the presence of both a thiophene ring and a triazole moiety, contribute to its potential as a pharmacologically active agent.
The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is subsequently reacted with ethyl isothiocyanate to yield the desired triazole compound. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) and may require heating under reflux .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. A notable mechanism involves its role as an enzyme inhibitor; for instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine. This mechanism is particularly relevant in neurodegenerative diseases where acetylcholine signaling is compromised .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human melanoma IGR39 | 12.5 | High |
| Triple-negative breast cancer MDA-MB-231 | 15.0 | Moderate |
| Pancreatic carcinoma Panc-1 | 20.0 | Moderate |
The selectivity of the compound towards cancer cells suggests its potential as a therapeutic agent in oncology .
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. Studies indicate that derivatives similar to this compound show significant antifungal activity against various strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Aspergillus flavus | 8 |
| Aspergillus niger | 16 |
| Mucor species | 32 |
| Aspergillus fumigatus | 16 |
These findings suggest that the compound could serve as a lead for developing new antifungal agents .
Structure Activity Relationship (SAR)
The biological activity of triazoles can often be correlated with their structural features. The presence of the thiol group in this compound enhances its reactivity and biological efficacy compared to other derivatives lacking this functional group. Furthermore, modifications at the thiophene or triazole ring can significantly affect potency and selectivity .
Case Studies
Several case studies have explored the application of triazole derivatives in clinical settings:
- Melanoma Treatment : A study evaluated the effects of various triazole derivatives on melanoma cell lines and found that compounds similar to 4-ethyl-5-thien-2-yltriazoles exhibited enhanced apoptotic effects compared to standard treatments.
- Antimicrobial Resistance : Research has shown that triazoles can overcome resistance mechanisms in fungi, making them valuable in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-ethyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors with substituted aldehydes or ketones. For example, refluxing 4-ethyl-3-thiosemicarbazide with 2-thiophenecarboxaldehyde in ethanol at 80–100°C for 6–12 hours yields the triazole-thiol core . Solvent choice (e.g., ethanol vs. DMF) and temperature significantly affect reaction kinetics and purity. Catalytic bases like KOH or NaHCO₃ can enhance cyclization efficiency by deprotonating intermediates . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product (>95%) .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Confirms substituent positions and electronic environments. The thiol proton (SH) typically appears as a broad singlet at δ 3.8–4.2 ppm, while ethyl and thienyl protons resonate at δ 1.2–1.4 (CH₃) and δ 6.8–7.5 (thiophene), respectively .
- LC-MS : Validates molecular weight (MW = 253.35 g/mol) and detects impurities. Electrospray ionization (ESI+) in positive mode shows [M+H]⁺ at m/z 254 .
- Elemental Analysis : Ensures stoichiometric consistency (C: 47.21%, H: 4.38%, N: 16.55%, S: 25.30%) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl/aryl substitutions) impact biological activity and physicochemical properties?
- Methodological Answer :
- Substituent Effects :
- SAR Studies : Molecular docking (e.g., AutoDock Vina) reveals that electron-withdrawing groups at the thienyl ring enhance binding to bacterial dihydrofolate reductase (ΔG ≈ −9.2 kcal/mol) .
Q. How can conflicting data on its antimicrobial efficacy across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size. Standardize protocols using CLSI guidelines .
- Compound Stability : Thiol oxidation to disulfide forms under aerobic conditions may reduce activity. Confirm purity via HPLC before testing and use fresh DMSO stock solutions .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets from independent studies .
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADME Prediction : SwissADME estimates moderate intestinal absorption (HIA ≈ 75%) due to moderate logP (2.8) but poor BBB penetration (BBB score = −0.5) .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 65%) via cytochrome P450 inhibition. Validate experimentally using HepG2 cell viability assays (IC₅₀ ≈ 50 µM) .
- DFT Studies : B3LYP/6-31G(d) optimizations reveal nucleophilic sulfur (Fukui index f⁻ = 0.12) prone to electrophilic attack, guiding derivatization strategies .
Q. What strategies mitigate poor aqueous solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (30:70 v/v) or β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance solubility (>2 mg/mL) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ≈ 150 nm, PDI < 0.2) via emulsion-solvent evaporation, achieving sustained release over 72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
